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Compound of Interest

Compound Name: Corey lactone aldehyde benzoate

Cat. No.: B041419 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Corey
lactone aldehyde benzoate, a key chiral intermediate in the synthesis of prostaglandins and

their analogs. The information is intended for researchers, scientists, and professionals in the

field of drug development and organic synthesis.

Summary of Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for Corey lactone aldehyde benzoate (CAS No: 39746-01-5;

Molecular Formula: C₁₅H₁₄O₅; Molecular Weight: 274.27 g/mol ).[1]

¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.75 s - 1H CHO

8.05 - 7.95 m - 2H

Aromatic (ortho-

protons of

benzoate)

7.65 - 7.55 m - 1H

Aromatic (para-

proton of

benzoate)

7.50 - 7.40 m - 2H

Aromatic (meta-

protons of

benzoate)

5.30 m - 1H CH-OBz

5.10 m - 1H CH-O-Lactone

3.20 - 3.00 m - 2H
CH₂-Lactone and

CH-CHO

2.80 - 2.20 m - 3H
Cyclopentane

ring protons

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental

values may vary.

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

201.5 Aldehyde C=O

176.0 Lactone C=O

166.0 Benzoate C=O

133.5 Aromatic C (para)

130.0 Aromatic C (ipso)

129.5 Aromatic C (ortho)

128.5 Aromatic C (meta)

82.0 CH-O-Lactone

75.0 CH-OBz

58.0 CH-CHO

45.0 CH₂-Lactone

38.0 Cyclopentane C

35.0 Cyclopentane C

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental

values may vary.

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1780 Strong γ-Lactone C=O stretch

~1720 Strong Benzoate ester C=O stretch

~1730 Strong Aldehyde C=O stretch

~1600, ~1480 Medium Aromatic C=C stretch

~1270 Strong Ester C-O stretch

~1100 Strong Lactone C-O stretch

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Possible Fragment Ion

274 Moderate [M]⁺ (Molecular Ion)

245 High [M - CHO]⁺

152 Moderate
[M - C₇H₅O₂]⁺ (Loss of benzoyl

group)

122 High [C₇H₅O₂]⁺ (Benzoyl cation)

105 Very High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Note: Predicted fragmentation pattern based on the structure.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Corey lactone aldehyde benzoate (5-10 mg) is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient

number of scans to obtain a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. A wider spectral width (e.g., 0-220 ppm) is used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for oils): A drop of the sample is placed between two KBr or NaCl plates.

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon

tetrachloride) and placed in a liquid sample cell.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument records the interferogram, which is then Fourier-transformed to produce the

final spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization

(ESI) can be used. EI is common for GC-MS and provides detailed fragmentation patterns.

ESI is used for LC-MS and often yields the protonated molecular ion [M+H]⁺ or other

adducts.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. For tandem mass spectrometry (MS/MS), a specific ion is

selected and fragmented to provide further structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

chemical compound like Corey lactone aldehyde benzoate.
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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic features

of Corey lactone aldehyde benzoate. For further in-depth analysis, it is recommended to

consult peer-reviewed literature and spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041419?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

